molecular formula C26H34N4O4 B4038412 1,4-Bis[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,4-dione

1,4-Bis[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,4-dione

Cat. No.: B4038412
M. Wt: 466.6 g/mol
InChI Key: WORPANJSHBWCPN-UHFFFAOYSA-N
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Description

1,4-Bis[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,4-dione is a complex organic compound that features two piperazine rings substituted with 2-methoxyphenyl groups. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific receptors in the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,4-dione typically involves the reaction of 1,4-dibromobutane with 4-(2-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

1,4-Bis[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,4-dione has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as a receptor antagonist in neurological studies.

    Medicine: Explored for its therapeutic potential in treating conditions like depression and anxiety by targeting specific neurotransmitter receptors.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily by interacting with neurotransmitter receptors in the central nervous system. It acts as an antagonist at alpha1-adrenergic receptors, which are involved in the regulation of blood pressure and other physiological functions. By blocking these receptors, the compound can modulate the release of neurotransmitters like norepinephrine and dopamine, thereby influencing mood and behavior.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: Another arylpiperazine-based compound used as an antidepressant.

    Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: Used to treat hypertension by acting on alpha1-adrenergic receptors.

Uniqueness

1,4-Bis[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,4-dione is unique due to its dual piperazine structure, which allows for more versatile interactions with multiple receptor sites. This structural feature enhances its potential efficacy and selectivity in therapeutic applications.

Properties

IUPAC Name

1,4-bis[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4/c1-33-23-9-5-3-7-21(23)27-13-17-29(18-14-27)25(31)11-12-26(32)30-19-15-28(16-20-30)22-8-4-6-10-24(22)34-2/h3-10H,11-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORPANJSHBWCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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